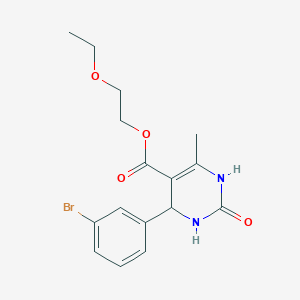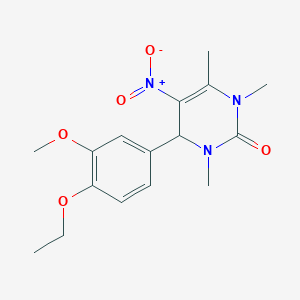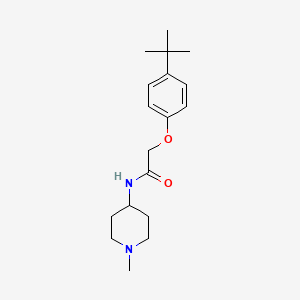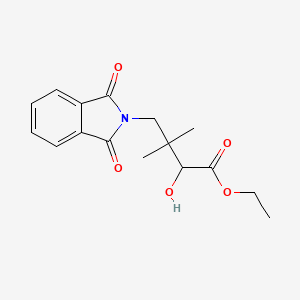![molecular formula C25H27ClN2O2 B5069008 2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole ring substituted with a furan ring and a phenol group, along with tert-butyl groups and a chlorine atom. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol involves several steps:
Preparation of 2,4-Ditert-butylphenol: This is achieved by alkylation of phenol with isobutylene in the presence of sulfuric acid at around 70°C[][1].
Diazotization of 5-chloro-2-nitroaniline: 5-chloro-2-nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (0-5°C)[][1].
Coupling Reaction: The diazonium salt formed is then coupled with 2,4-ditert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C[][1].
Reduction: The coupled product is reduced using zinc powder in ethanol at 40-45°C[][1].
Final Product Formation: The final product is purified by recrystallization from ethyl acetate[][1].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Zinc powder in ethanol or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol has several applications in scientific research:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
UV Absorption: The benzotriazole structure absorbs UV light, protecting materials from UV-induced degradation.
Biological Pathways: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A similar UV absorber with comparable stability and UV absorption properties.
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
2,6-Ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol is unique due to the presence of the furan ring, which imparts additional reactivity and potential biological activity. Its combination of UV absorption and antioxidant properties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c1-24(2,3)17-13-16(14-18(22(17)29)25(4,5)6)28-20-10-9-15(26)12-19(20)27-23(28)21-8-7-11-30-21/h7-14,29H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPPCNNYUKNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-methoxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5068940.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)
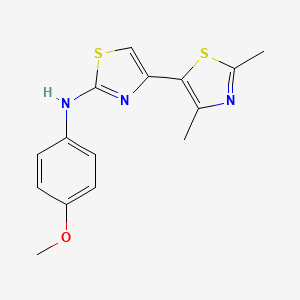
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![3-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-phenylprop-2-enamido]benzoic acid](/img/structure/B5069005.png)
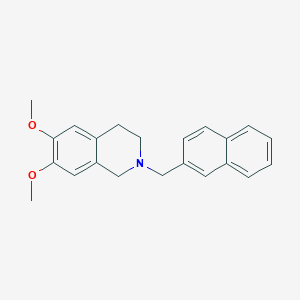
![N-[(E)-1-(3-bromophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5069021.png)
